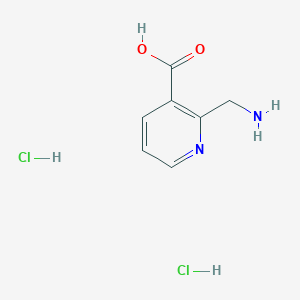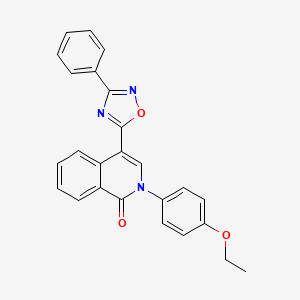
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods and has been studied extensively for its various properties and applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound, along with its derivatives, has been synthesized and evaluated for various biological activities. For instance, Sirgamalla and Boda (2019) explored the synthesis, characterization, molecular docking, and biological evaluation of novel derivatives for their antibacterial and antifungal activities. These compounds showed significant activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains including Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents (Sirgamalla & Boda, 2019).
Photochemical and Kinetic Studies
The compound's structural variants have also been studied for their photochromic properties. Yang et al. (2012) investigated the photochromic systems based on a six-membered ring as ethene bridges, which include derivatives of the compound . These studies reveal the influence of aromaticity on the thermal stability of photochromic systems, demonstrating the compound's utility in developing materials with tunable photochromic properties (Yang et al., 2012).
Anticancer Activity
Further, derivatives of this compound have been synthesized and assessed for their anticancer activities. Yakantham et al. (2019) synthesized a series of derivatives and evaluated them against human cancer cell lines such as MCF-7 (breast) and A549 (lung), showing good to moderate activity. This research underscores the potential of such compounds in the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Electroluminescence and Photophysical Properties
Nagarajan et al. (2014) delved into the synthesis, characterization, and electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives, which include compounds structurally related to our compound of interest. Their findings on photophysical, electrochemical, and thermal properties open avenues for the use of such compounds in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Nagarajan et al., 2014).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-2-30-19-14-12-18(13-15-19)28-16-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJVOVBJOSZPMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
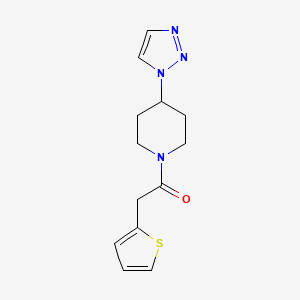
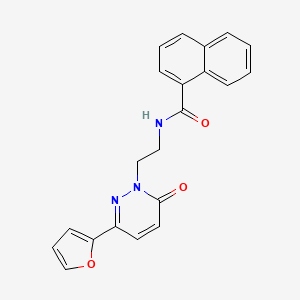
![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2410398.png)
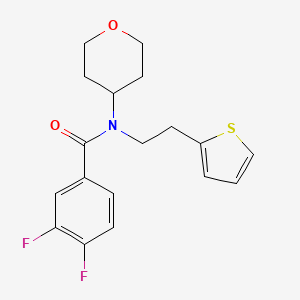
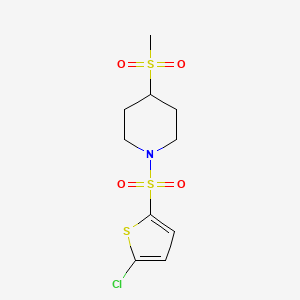
![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)
![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)


![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

